![molecular formula C15H22N2 B1492073 2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-86-7](/img/structure/B1492073.png)
2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (BDMOP) is a synthetic organic compound belonging to the pyrrole family. It is a colorless, crystalline solid with a molecular weight of 194.33 g/mol and a melting point of 135-138°C. BDMOP has been extensively studied for its potential use in various applications, including as a synthetic building block for drug discovery and as a biochemical probe for studying enzyme mechanisms.
Applications De Recherche Scientifique
Anticancer Activity
Derivatives of pyrrole compounds have shown promising results in cytotoxic activity against cancer cell lines. This suggests that “2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole” could potentially be used in the development of anticancer drugs .
Antibiotic Development
The structure of “2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole” is similar to that of antibiotic natural pyrrolomycins. This indicates a potential for the compound to be used in the synthesis of new antibiotics .
Insecticidal Properties
Based on the structural similarity to insecticidal chlorfenapyr, “2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole” may have applications in developing new insecticides .
Aggregation-Induced Emission Enhancement (AIEE)
Pyrrolo[1,2-a]pyrimidines exhibit AIEE properties. As a related compound, “2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole” could potentially be used in materials science for creating substances with AIEE characteristics .
Organocatalysis
Pyrroles are used in organocatalytic synthesis processes. The compound may find application in catalysis to facilitate various chemical reactions .
Therapeutic Applications
The compound has gained attention for its potential therapeutic applications. While specific uses are not detailed in the search results, its structural features suggest it could be useful in drug development.
Propriétés
IUPAC Name |
5-benzyl-2,4-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-15-11-16(2)9-14(15)10-17(12)8-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWPILRMFONAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN(CC2CN1CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



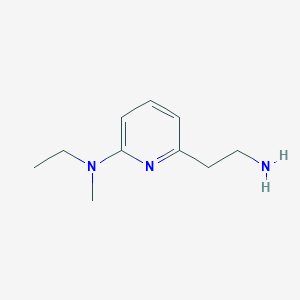
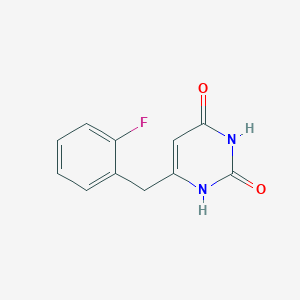
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)
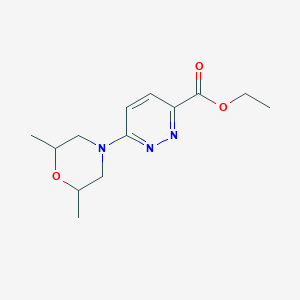
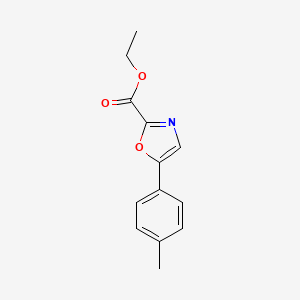
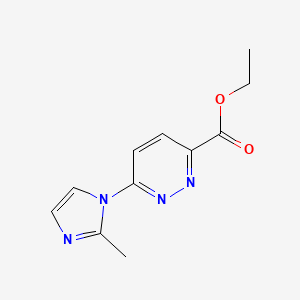
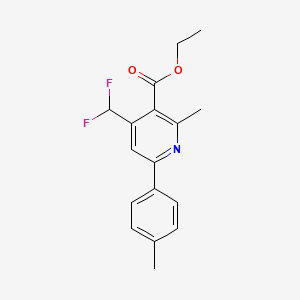
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)


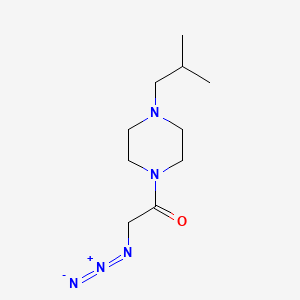
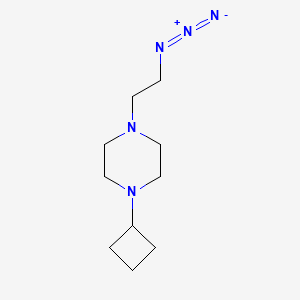
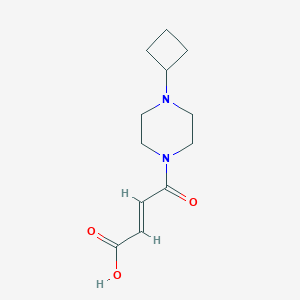
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)